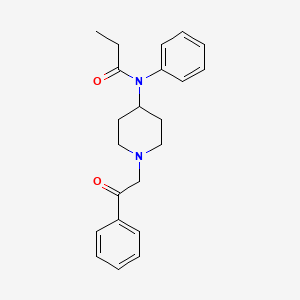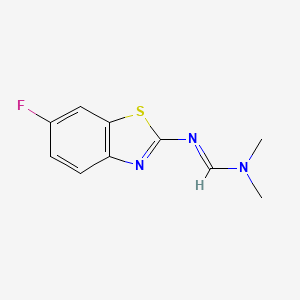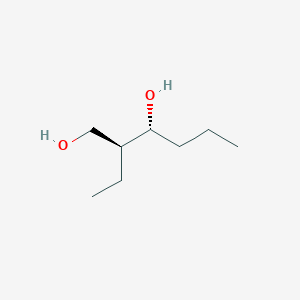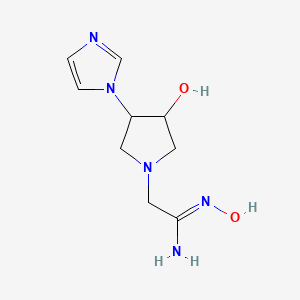
(Z)-N'-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide is a complex organic compound featuring a unique structure that includes an imidazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole and pyrrolidine rings, followed by their coupling and subsequent functionalization to introduce the hydroxy and acetimidamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the imidazole or pyrrolidine rings.
Scientific Research Applications
(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide include:
- 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
- Other imidazole and pyrrolidine derivatives with similar functional groups.
Uniqueness
What sets (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide apart from similar compounds is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H15N5O2 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C9H15N5O2/c10-9(12-16)5-13-3-7(8(15)4-13)14-2-1-11-6-14/h1-2,6-8,15-16H,3-5H2,(H2,10,12) |
InChI Key |
DKYRUPQCTARDFY-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C(CN1C/C(=N/O)/N)O)N2C=CN=C2 |
Canonical SMILES |
C1C(C(CN1CC(=NO)N)O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


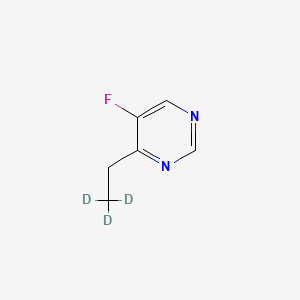

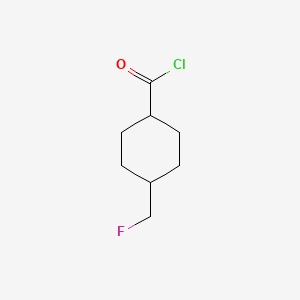
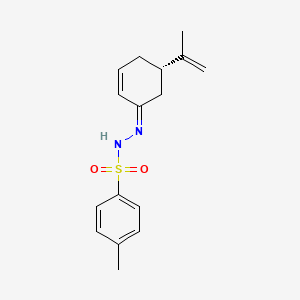
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
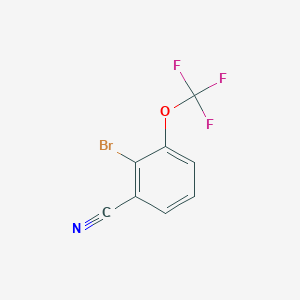
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)

![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
